2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5(2)7(14)11-9-13-12-8(15-9)6-3-4-10-16-6/h3-5H,1-2H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZKAHAYIDTEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=NO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling. One common method involves the reaction of hydroxylamine hydrochloride with α,β-unsaturated carbonyl compounds to form the isoxazole ring . The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . The process would also need to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced onto the isoxazole or oxadiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the rings .
Scientific Research Applications
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring and have similar biological activities.
Oxadiazole derivatives: These compounds share the oxadiazole ring and are used in similar applications.
Uniqueness
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the combination of both isoxazole and oxadiazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .
Biological Activity
2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)N)N=C(N)C1=CC=CO1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives of oxadiazole demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U937 (monocytic leukemia), and CEM (acute lymphoblastic leukemia). The IC values for these compounds ranged from sub-micromolar to micromolar concentrations, indicating potent biological activity .
The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that related compounds can increase the expression of pro-apoptotic proteins such as p53 and caspase-3 . Additionally, molecular docking studies suggest that these compounds interact with specific protein targets involved in cell growth and survival pathways.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various oxadiazole derivatives on cancer cell lines, it was found that compounds with similar structural features to this compound exhibited IC values as low as 0.65 µM against MCF-7 cells. This suggests a strong potential for therapeutic applications in oncology .
Study 2: Selective Inhibition
Another research effort focused on the selectivity of oxadiazole derivatives against human carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some derivatives showed nanomolar inhibition against CA IX and CA XII while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Q & A
Q. What are the established synthetic routes for preparing 2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide and its structural analogs?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PPA) .
- Amide Coupling : COMU® or DCC/DMAP-mediated coupling of oxadiazole intermediates with propanamide derivatives in DMF or THF, followed by neutralization and purification via solvent extraction (e.g., CH₂Cl₂) and drying (Na₂SO₄) .
- Key Reagents : LiOH for hydrolysis, H₂SO₄ for neutralization, and triethylamine as a base .
Q. What purification techniques ensure high purity (>95%) for this compound?
- Liquid-Liquid Extraction : Use of CH₂Cl₂ or ethyl acetate to isolate the product from aqueous layers .
- Recrystallization : Pet-ether or ethanol/water mixtures are effective for obtaining crystalline solids .
- Chromatography : Flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
